Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)-
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Overview
Description
Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.32 g/mol It is a derivative of acetamide and features a tetrahydrocarbazole moiety, which is a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing ring
Preparation Methods
The synthesis of Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antimicrobial and antitumor activities . In medicine, derivatives of this compound are being explored for their neuroprotective and anti-inflammatory properties . Additionally, it has applications in the pharmaceutical industry as a building block for drug development .
Mechanism of Action
The mechanism of action of Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Research has shown that N-substituted carbazole derivatives can exhibit diverse biological activities by modulating various signaling pathways .
Comparison with Similar Compounds
Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- can be compared with other similar compounds, such as N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide and N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- lies in its tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
64058-93-1 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C14H16N2O/c1-9(17)15-13-8-4-6-11-10-5-2-3-7-12(10)16-14(11)13/h4,6,8,16H,2-3,5,7H2,1H3,(H,15,17) |
InChI Key |
IXJJJWNBDDIUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1NC3=C2CCCC3 |
Origin of Product |
United States |
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